1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the imidazole ring.
Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and controlled pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4-((2-ethylphenyl)methyl)-, monohydrochloride can be compared with other imidazole derivatives, such as:
1H-Imidazole, 2-ethyl-4-methyl-: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1H-Imidazole, 4-methyl-: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
1H-Imidazole, 2-ethyl-: This compound also shares the imidazole core but has unique substituents that influence its behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
91874-44-1 |
---|---|
Molekularformel |
C12H15ClN2 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
5-[(2-ethylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-10-5-3-4-6-11(10)7-12-8-13-9-14-12;/h3-6,8-9H,2,7H2,1H3,(H,13,14);1H |
InChI-Schlüssel |
BLWSHGDGRBLANL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1CC2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.